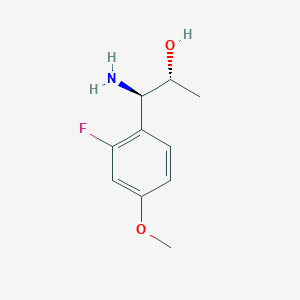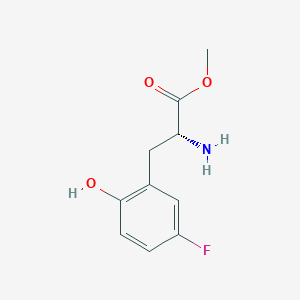
3-(2-Anthryl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Anthryl)morpholine is an organic compound with the molecular formula C18H17NO It consists of a morpholine ring attached to an anthracene moiety at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Anthryl)morpholine typically involves the reaction of 2-bromoanthracene with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The reaction is carried out in the presence of a palladium catalyst, a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is typically performed in a solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Anthryl)morpholine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can target the anthracene ring, leading to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Anthryl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 3-(2-Anthryl)morpholine depends on its specific application. In bioimaging, the compound’s fluorescence properties are exploited. The anthracene moiety absorbs light and emits fluorescence, which can be used to visualize biological structures. In drug development, the morpholine ring may interact with biological targets, such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(9-Anthryl)morpholine: Similar structure but with the anthracene moiety attached at the 9-position.
3-(2-Naphthyl)morpholine: Contains a naphthalene ring instead of an anthracene ring.
3-(2-Phenyl)morpholine: Contains a phenyl ring instead of an anthracene ring.
Uniqueness
3-(2-Anthryl)morpholine is unique due to the specific positioning of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as bioimaging and materials science.
Eigenschaften
Molekularformel |
C18H17NO |
|---|---|
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
3-anthracen-2-ylmorpholine |
InChI |
InChI=1S/C18H17NO/c1-2-4-14-10-17-11-16(18-12-20-8-7-19-18)6-5-15(17)9-13(14)3-1/h1-6,9-11,18-19H,7-8,12H2 |
InChI-Schlüssel |
BNYGUUWNFUJGMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)





